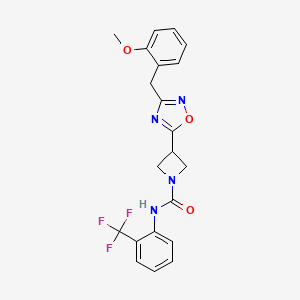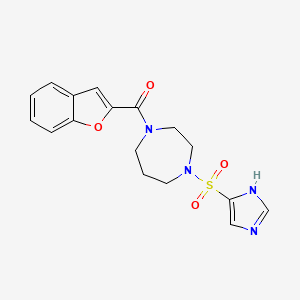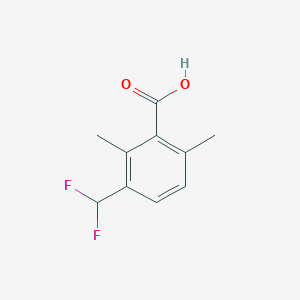
2,2,5,5-Tetramethylcyclopentan-1-amine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2,2,5,5-Tetramethylcyclopentan-1-amine;hydrochloride” is a chemical compound with the CAS Number: 2287279-27-8 . It has a molecular weight of 177.72 . The compound is typically stored at 4 degrees Celsius and is usually available in powder form .
Molecular Structure Analysis
The IUPAC Name of the compound is 2,2,5,5-tetramethylcyclopentan-1-amine hydrochloride . The InChI Code is 1S/C9H19N.ClH/c1-8(2)5-6-9(3,4)7(8)10;/h7H,5-6,10H2,1-4H3;1H .Physical And Chemical Properties Analysis
The compound is a powder and is stored at 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Mass Spectrometry Characterization in Polymer Synthesis
Ji, Sakellariou, and Mays (2007) explored the reaction of living anionic polymers with derivatives of 2,2,5,5-tetramethylcyclopentan-1-amine;hydrochloride. This research demonstrated its application in the preparation of aliphatic primary amine α-end-functionalized polystyrene and poly(methyl methacrylate), characterized by mass spectrometry (Ji, Sakellariou, & Mays, 2007).
Synthesis of Novel Compounds
Marinho and Proença (2016) and Wagner and Matthews (1984) discussed the synthesis of novel compounds using the hydrochloride salt of derivatives related to 2,2,5,5-tetramethylcyclopentan-1-amine. These studies highlight the compound's role in creating new chemical structures, potentially useful in various applications (Marinho & Proença, 2016); (Wagner & Matthews, 1984).
Photochemical Electron Transfer Reactions
Bertrand et al. (2000) investigated the application of tertiary amines, potentially including derivatives of 2,2,5,5-tetramethylcyclopentan-1-amine, in photochemical electron transfer reactions. This process is significant for synthesizing complex organic compounds (Bertrand, Hoffmann, Humbel, & Pete, 2000).
Catalysis and Chemical Reactions
Various studies have explored the use of derivatives and related compounds of 2,2,5,5-tetramethylcyclopentan-1-amine in catalytic and chemical reactions. These include the synthesis of macrocyclic compounds (Guo-ping, Yong, & Cheng-tai, 2010), the development of anti-influenza virus agents (Oka et al., 2001), and the production of isoquinoline derivatives with medicinal potential (Mndzhoyan, Markaryan, Martirosyan, & Vasilyan, 1969) (Guo-ping, Yong, & Cheng-tai, 2010); (Oka et al., 2001); (Mndzhoyan, Markaryan, Martirosyan, & Vasilyan, 1969).
Advanced Organic Synthesis Techniques
Harmata et al. (2021) and Frydrych et al. (2019) reported on the utilization of 2,2,5,5-tetramethylcyclopentan-1-amine derivatives in advanced organic synthesis techniques. These studies contribute to the understanding of complex chemical transformations for creating novel compounds (Harmata, Spiller, Sowden, & Stephenson, 2021); (Frydrych, Ślepokura, Bil, & Gregoliński, 2019).
Analytical and Environmental Applications
Yan et al. (2019) explored the use of 2,2,5,5-tetramethylcyclopentan-1-amine derivatives in analytical chemistry, specifically in the synthesis of carbon dots for the detection of tetracycline hydrochloride, demonstrating its potential in environmental monitoring (Yan, Liu, Li, Li, Huang, & Zhen, 2019).
Safety and Hazards
Eigenschaften
IUPAC Name |
2,2,5,5-tetramethylcyclopentan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N.ClH/c1-8(2)5-6-9(3,4)7(8)10;/h7H,5-6,10H2,1-4H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNGJTMBSNNBGPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C1N)(C)C)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,5,5-Tetramethylcyclopentan-1-amine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(1H-indol-3-yl)ethyl]-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxamide](/img/structure/B2359443.png)
![6-Ethyl-4-[(4-ethylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B2359444.png)
![3-(4-Chlorophenyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2359445.png)
![2-[[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]methyl]-5-(oxan-4-yl)-1,3,4-oxadiazole](/img/structure/B2359446.png)
![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2359448.png)
![1-Methylsulfonyl-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]piperidine-4-carboxamide](/img/structure/B2359449.png)

![2-[(5-Chloropyrimidin-2-yl)amino]-1-(furan-3-yl)-1-thiophen-2-ylethanol](/img/structure/B2359454.png)
![4-methoxy-5-[(4-phenoxyanilino)methylene]-2(5H)-furanone](/img/structure/B2359456.png)

![N-[(4-Hydroxy-1-propan-2-ylpiperidin-4-yl)methyl]prop-2-enamide](/img/structure/B2359458.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2359459.png)
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(ethylthio)benzamide](/img/structure/B2359461.png)